Chelerythrin

Übersicht

Beschreibung

Chelerythrin ist ein Benzophenanthridin-Alkaloid, das in Pflanzen wie Chelidonium majus (Großes Schöllkraut), Zanthoxylum clava-herculis und Zanthoxylum rhoifolium vorkommt . Es ist bekannt für seine potente, selektive und zellgängige Hemmung der Proteinkinase C in vitro . This compound zeigt auch antibakterielle, krebshemmende und andere pharmakologische Eigenschaften .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Extraktion und Reinigung aus pflanzlichen Quellen wie Macleaya cordata unter Verwendung der Hochgeschwindigkeits-Gegenstromchromatographie . Das üblicherweise verwendete Lösungsmittelsystem ist Chloroform-Methanol-0,2 mol/L wässrige Salzsäure-Lösung (4:2:2, V/V/V), wobei die obere Phase als stationäre Phase und die untere Phase als mobile Phase dient .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst oft die metabolische Modifikation von Mikroorganismen wie Saccharomyces cerevisiae. Durch die heterologe Expression pflanzlicher Enzyme in Hefe kann this compound in beträchtlichen Mengen produziert werden . Diese Methode nutzt die genetische Umprogrammierung und Optimierung des Biosynthesewegs aus (S)-Reticulin .

Wissenschaftliche Forschungsanwendungen

Chelerythrin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung der Alkaloidsynthese und -reaktivität verwendet.

Biologie: Untersucht auf seine Rolle bei der zellulären Apoptose und Hemmung der Proteinkinase C.

Medizin: Erforscht wegen seiner krebshemmenden, antibakteriellen und entzündungshemmenden Eigenschaften.

Industrie: Als Biopestizid und wachstumsfördernder Futterzusatzstoff in der Landwirtschaft eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung der Proteinkinase C, was zur Störung verschiedener zellulärer Prozesse führt . Es hemmt auch die Sarkoplasmatische/endoplasmatische Retikulum Ca(2+)-ATPase, was zu einem Ungleichgewicht der Calciumionen und Induktion von Apoptose führt . Darüber hinaus stört this compound die bakteriellen Zellwände und Membranen, was zu seiner antibakteriellen Aktivität beiträgt .

Wirkmechanismus

Target of Action

Chelerythrine is a benzophenanthridine alkaloid that primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. Chelerythrine acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . Additionally, it is an efficacious antagonist of G-protein-coupled CB1 receptors .

Mode of Action

Chelerythrine interacts with its targets, primarily PKC, by binding to them and inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to various changes at the cellular level. For instance, chelerythrine has been shown to inhibit the sarco/endoplasmic reticulum Ca (2+)-ATPase, resulting in a cellular calcium imbalance .

Biochemical Pathways

Chelerythrine affects several biochemical pathways. It inhibits the activity of PKC, which plays a crucial role in several signaling pathways . Furthermore, it has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Pharmacokinetics

Metabolic engineering has been used to enhance the production of chelerythrine in saccharomyces cerevisiae . This process involved the heterologous expression of several plant-derived enzymes and the optimization of the biosynthesis pathway for chelerythrine .

Result of Action

The action of chelerythrine leads to several molecular and cellular effects. It has been found to disrupt bacterial cell walls and cell membranes, as well as prevent bacterial growth, contributing to bacterial death . In addition, it has been shown to induce cellular apoptosis by negatively regulating SERCA activity, leading to an accumulation of calcium ions in the cytoplasm .

Action Environment

The action, efficacy, and stability of chelerythrine can be influenced by various environmental factors. For instance, the production of chelerythrine in Saccharomyces cerevisiae was enhanced by optimizing the biosynthesis pathway and tailoring the heme and NADPH engineering . This suggests that the action of chelerythrine can be optimized in a controlled environment.

Biochemische Analyse

Biochemical Properties

Chelerythrine interacts with various enzymes and proteins. It is a potent inhibitor of protein kinase C , a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Chelerythrine also exhibits antibacterial activity, disrupting bacterial cell walls and membranes, and inhibiting bacterial growth .

Cellular Effects

Chelerythrine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, chelerythrine inhibits SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forced influx of calcium ions to the mitochondria alters its normal activity and leads to apoptosis signaling, eventually leading to cellular destruction .

Molecular Mechanism

Chelerythrine exerts its effects at the molecular level through several mechanisms. It binds to phospholipids on bacterial membranes, increasing cytoplasmic membrane fluidity . This alteration impairs respiration, disrupts the proton motive force (PMF), generates reactive oxygen species (ROS), and decreases intracellular adenosine triphosphate (ATP) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chelerythrine change over time. For instance, in a study where Saccharomyces cerevisiae was engineered for chelerythrine biosynthesis, it was observed that the strain produced up to 0.34 µg/L chelerythrine when cultured in synthetic complete (SC) medium supplemented with 100 µM of (S)-reticuline for 10 days .

Metabolic Pathways

Chelerythrine is involved in several metabolic pathways. The reduction of the iminium bond of chelerythrine and subsequent O-demethylation is the main metabolic pathway of chelerythrine in rat liver S9 .

Transport and Distribution

Chelerythrine can be widely distributed in tissues. After rats were given intragastric administration, low concentration residues of chelerythrine were found in different rat tissues at 48 hours after the last dose .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chelerythrine can be synthesized through various methods. One common approach involves the extraction and purification from plant sources like Macleaya cordata using high-speed counter-current chromatography . The solvent system typically used is chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V), with the upper phase as the stationary phase and the lower phase as the mobile phase .

Industrial Production Methods

Industrial production of chelerythrine often involves metabolic engineering of microorganisms such as Saccharomyces cerevisiae. By heterologously expressing plant-derived enzymes in yeast, chelerythrine can be produced in significant quantities . This method leverages genetic reprogramming and optimization of the biosynthesis pathway from (S)-reticuline .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Chelerythrin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und andere Peroxide.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Nukleophile wie Amine oder Thiole werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Chelerythrin ist strukturell ähnlich zu anderen Benzophenanthridin-Alkaloiden wie Sanguinarin, Isodecarin und Northis compound . chelerythrine ist einzigartig in seiner potenten Hemmung der Proteinkinase C und seinem breiten Spektrum an biologischen Aktivitäten . Im Vergleich zu Sanguinarin zeigt this compound unterschiedliche krebshemmende und antibakterielle Eigenschaften .

Liste ähnlicher Verbindungen

- Sanguinarin

- Isodecarin

- Northis compound

Biologische Aktivität

Chelerythrine is a benzophenanthridine alkaloid derived from the plant Chelidonium majus (greater celandine) and has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and antiviral effects. This article compiles recent findings on the biological activities of chelerythrine, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chelerythrine's biological activities are largely attributed to its role as a protein kinase C (PKC) inhibitor , which affects several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

- Inhibition of Protein Kinase C : Chelerythrine selectively inhibits PKC-α and PKC-β, leading to reduced cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It has been shown to induce apoptosis through chromatin condensation and nuclear fragmentation in these cells .

- Regulation of Inflammatory Pathways : The compound modulates key inflammatory mediators by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the suppression of the p38 MAPK pathway and nuclear factor kappa B (NF-κB) signaling .

Antitumor Activity

Chelerythrine exhibits significant antitumor effects across various cancer types:

- Breast Cancer : In vitro studies indicate that chelerythrine demonstrates selective cytotoxicity against TNBC cell lines with IC50 values ranging from 2.6 μM to 4.2 μM, while non-TNBC cell lines show resistance at concentrations exceeding 10 μM .

- Gastric Cancer : Recent research highlights chelerythrine's ability to induce necroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and triggering endoplasmic reticulum stress. This mechanism positions chelerythrine as a novel TXNRD1 inhibitor with promising anti-cancer properties .

Table 1: Summary of Chelerythrine's Antitumor Effects

Anti-inflammatory Properties

Chelerythrine's anti-inflammatory effects are significant, particularly in the context of respiratory diseases:

- Pulmonary Inflammation : Studies show that chelerythrine can alleviate bleomycin-induced pulmonary fibrosis by activating the Nrf2/ARE signaling pathway, which enhances antioxidant defenses while suppressing fibrotic markers such as TGF-β and α-SMA .

- Regulation of COX-2 : Chelerythrine inhibits cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response, thereby reducing prostaglandin E2 (PGE2) levels .

Antiviral Activity

Emerging evidence suggests that chelerythrine possesses antiviral properties:

- COVID-19 : Chelerythrine has been identified as having moderate antiviral activity against SARS-CoV-2 by preventing viral replication through modulation of critical signaling pathways like NF-κB and p38 MAPK . Its dual action as an anti-inflammatory agent further supports its potential use in treating viral infections.

Case Studies

Several studies have provided insights into the therapeutic potential of chelerythrine:

- Breast Cancer Xenograft Model : In vivo experiments using nude mice demonstrated that chelerythrine significantly inhibited tumor growth when administered at doses of 5 mg/kg every few days. Tumor volumes were measured over time, showcasing the compound’s efficacy in reducing tumor size compared to control groups .

- Pulmonary Fibrosis Model : Research involving bleomycin-induced lung injury confirmed that chelerythrine treatment led to marked reductions in inflammatory markers and improved lung function metrics, highlighting its therapeutic promise for fibrotic diseases .

Eigenschaften

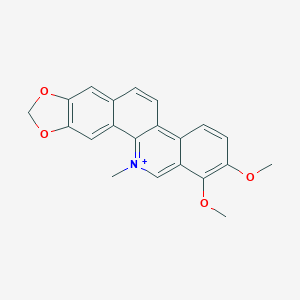

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chelerythrine is a potent and selective inhibitor of protein kinase C (PKC), particularly group A and group B isoforms. [] It competes for the conserved catalytic sites of PKC, inhibiting its activity in an ATP-independent manner. [, , , ] Chelerythrine has been shown to:

- Induce apoptosis: By inhibiting PKC, Chelerythrine can trigger apoptosis through multiple pathways, including activation of neutral sphingomyelinase, accumulation of ceramide, and depletion of sphingomyelin. [1, 12, 24-26] It can also induce apoptosis independently of Bax/Bak, essential regulators of apoptosis signaling, via a mechanism involving cyclosporine A-sensitive mitochondrial membrane permeability. []

- Inhibit BclXL function: Chelerythrine disrupts the binding of BclXL to the Bak BH3 domain, displacing pro-apoptotic proteins like Bax and triggering the mitochondrial apoptotic pathway. []

- Increase Na-K-ATPase activity: By inhibiting PKC, Chelerythrine can increase the activity of Na-K-ATPase, reducing intracellular sodium overload during ischemia and offering cardioprotection. []

- Stabilize G-quadruplexes: Chelerythrine binds to and stabilizes G-quadruplex DNA structures, particularly those found in the promoter region of the c-MYC oncogene (Pu27) and the human telomeric region. This interaction has potential implications for cancer therapy by regulating gene expression and telomerase activity. [, ]

- Inhibit Thioredoxin Reductase 1 (TXNRD1): Chelerythrine binds primarily to the Sec498 residue of TXNRD1, inhibiting its activity and leading to elevated cellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This ultimately triggers necroptosis in gastric cancer cells, highlighting its potential as an anti-cancer agent. []

ANone:

- Spectroscopic Data: Detailed spectroscopic data, including 1H NMR and 13C NMR, can be found in the literature. [] Notably, the UV and fluorescence spectra of Chelerythrine are sensitive to its environment, particularly its interaction with DNA and proteins. [, ]

A: Chelerythrine is not known to possess intrinsic catalytic properties. Its primary mode of action involves binding to and inhibiting the activity of specific proteins, primarily PKC. [, , , ] Therefore, it's not typically employed as a catalyst in chemical reactions.

ANone: Yes, computational studies have provided valuable insights into Chelerythrine's interactions with biomolecules:

- Molecular docking: Docking studies have been used to predict the binding mode and affinity of Chelerythrine to various targets, such as G-quadruplex DNA structures [, ] and lysozyme. [] These studies help to understand the structural basis of its activity and guide the design of more potent and selective analogs.

- Molecular dynamics (MD) simulations: MD simulations have been employed to study the conformational dynamics of Chelerythrine-target complexes, providing information about the stability of the interaction and potential conformational changes induced by the binding. [, , ]

ANone: The SAR of Chelerythrine and related benzophenanthridine alkaloids is an active area of research.

- Methoxy group position: The position of methoxy groups on the Chelerythrine skeleton significantly influences its binding affinity and selectivity toward G-quadruplex DNA. [] For instance, the 12-methoxy analog shows enhanced binding compared to other analogs with different methoxy substitutions.

- Cationic vs. neutral form: While both the iminium (cationic) and alkanolamine (neutral) forms of Chelerythrine bind to lysozyme, the alkanolamine form exhibits higher affinity, suggesting that the neutral form might be more favorable for interacting with certain targets. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.